molecular formula C19H17N5O B2858684 2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2380171-14-0

2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2858684
CAS No.: 2380171-14-0
M. Wt: 331.379
InChI Key: CABNYECACZHXAO-UHFFFAOYSA-N
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Description

2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a pyrano[4,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole moiety, which is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors . Finally, the pyrano[4,3-b]pyridine core is constructed through a series of cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes . The azetidine ring may enhance the compound’s stability and bioavailability . The pyrano[4,3-b]pyridine core could interact with various enzymes and receptors, modulating their activity .

Properties

IUPAC Name

2-[3-(benzimidazol-1-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c20-8-13-7-14-11-25-6-5-16(14)22-19(13)23-9-15(10-23)24-12-21-17-3-1-2-4-18(17)24/h1-4,7,12,15H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABNYECACZHXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)N3CC(C3)N4C=NC5=CC=CC=C54)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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